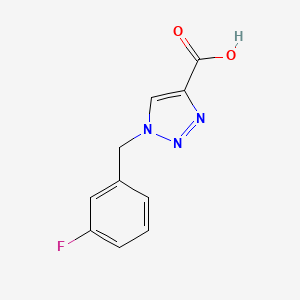

1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-[(3-fluorophenyl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c11-8-3-1-2-7(4-8)5-14-6-9(10(15)16)12-13-14/h1-4,6H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDGCYGSFJXEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260912-27-3 | |

| Record name | 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Preparation of 3-Fluorobenzyl Azide

From 3-fluorobenzyl bromide or chloride : React the halide with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or mild heating to afford 3-fluorobenzyl azide via nucleophilic substitution (S_N2).

From 3-fluoroaniline : Diazotization of 3-fluoroaniline with sodium nitrite in acidic conditions forms the diazonium salt, which is then treated with sodium azide to yield 3-fluorophenyl azide. This intermediate can be further functionalized to the benzyl azide if needed.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction conditions : The azide and propiolic acid (or propargyl carboxylic acid) are combined in a solvent mixture such as tert-butanol/water/THF (1:1:1) with catalytic amounts of copper sulfate (CuSO4) and sodium ascorbate as a reducing agent to generate Cu(I) in situ.

Temperature and time : The reaction mixture is typically refluxed at 60–70°C for 6–12 hours with stirring.

Workup : After completion (monitored by thin-layer chromatography), the mixture is extracted with dichloromethane, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

Purification : The crude product is purified by recrystallization from ethyl acetate or by column chromatography using ethyl acetate/hexane mixtures.

Alternative One-Step Synthesis from β-Ketoesters and Azides

A patented method describes a one-step synthesis of 1,2,3-triazole-4-carboxylic acids by reacting azides with β-ketoesters in the presence of a base. This method can be adapted for the 3-fluorobenzyl derivative by using the corresponding azide and β-ketoester:

Reaction : Treatment of the aromatic azide with a β-ketoester and a base leads to cyclization forming the triazole carboxylic acid in one step.

Advantages : This process is efficient, scalable, and avoids the need for isolating intermediates, suitable for industrial production.

Representative Data Table: Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of 3-fluorobenzyl azide | 3-fluorobenzyl bromide + NaN3, DMF, 50°C, 6 h | 85–90 | Nucleophilic substitution S_N2 |

| CuAAC Cycloaddition | 3-fluorobenzyl azide + propiolic acid, CuSO4, sodium ascorbate, tert-butanol/H2O/THF, reflux 6–12 h | 70–85 | Mild conditions, regioselective triazole |

| One-step β-ketoester method | Aromatic azide + β-ketoester + base, room temp or mild heating | 60–80 | Efficient, fewer steps |

Optimization Notes and Research Findings

Catalyst system : Copper(I) sources such as CuSO4 with sodium ascorbate are preferred for in situ generation of Cu(I), promoting regioselective 1,4-disubstituted triazole formation.

Solvent system : Mixed solvents (tert-butanol/water/THF) improve solubility of both hydrophilic and hydrophobic reagents and facilitate reaction kinetics.

Temperature and time : Refluxing at 70°C for 6 hours is generally sufficient for complete conversion; longer times or higher temperatures may lead to side reactions or decomposition.

Purification : Recrystallization from ethyl acetate yields high purity product; column chromatography may be used for difficult separations.

Scalability : Continuous flow reactors have been reported to enhance yield and reproducibility for industrial scale synthesis.

Summary of Key Research Findings

The Huisgen cycloaddition (CuAAC) is the predominant method for synthesizing 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, delivering high regioselectivity and moderate to high yields under mild conditions.

The one-step reaction of azides with β-ketoesters offers an alternative route, simplifying the process and making it amenable to large-scale production.

The presence of the fluorine atom at the meta position on the benzyl ring influences the electronic properties and may affect reaction kinetics and product stability.

Purification and characterization protocols are well-established, including recrystallization and chromatographic methods, supported by NMR, IR, and mass spectrometry data.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is utilized as a building block in the synthesis of novel pharmaceuticals. Its derivatives have shown potential in treating various conditions:

- Anti-inflammatory Properties : Research indicates that triazole compounds can inhibit pro-inflammatory cytokines, making them candidates for anti-inflammatory drugs.

- Antimicrobial Activity : Studies have demonstrated that derivatives exhibit significant antimicrobial effects against a range of pathogens. For instance, a derivative showed an MIC (Minimum Inhibitory Concentration) of 8 μg/mL against Staphylococcus aureus.

- Anticancer Activity : The compound has been tested against several cancer cell lines. A notable study reported IC values comparable to established chemotherapeutics like doxorubicin:

| Compound | Cell Line | IC (μM) |

|---|---|---|

| This compound | MOLT-4 | 0.13 |

| Doxorubicin | MOLT-4 | 0.15 |

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials:

- Polymer Chemistry : The compound can be used as a monomer in the synthesis of functional polymers with enhanced thermal stability and mechanical properties.

- Coatings : Its unique chemical structure allows for the development of coatings with improved adhesion and resistance to environmental degradation.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various derivatives of triazoles for anticancer activity. The results indicated that compounds containing the 1-(3-fluorobenzyl)-triazole scaffold exhibited significant cytotoxicity against leukemia cell lines.

Case Study 2: Antimicrobial Efficacy

In another investigation published in Antimicrobial Agents and Chemotherapy, researchers assessed the antimicrobial properties of triazole derivatives. The study concluded that certain derivatives effectively inhibited Gram-positive and Gram-negative bacteria.

Wirkmechanismus

The mechanism of action of 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The triazole ring and fluorobenzyl group may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure : Differs in the fluorine substitution pattern (2,6-difluoro vs. 3-fluoro).

- Application : Used in the antimicrobial peptide WR-286, where its hydrophobic nature enhances membrane interaction and antimicrobial efficacy .

- Synthesis : Prepared via click chemistry, similar to other triazole derivatives .

1-(4-Fluorophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide

- Structure : Carboxylic acid is replaced with a carboxamide group; includes a chloro-fluoro-benzyl substituent.

- Synthesis : Prepared via coupling of 1-(m-tolyl)-1H-1,2,3-triazole-4-carboxylic acid with (2-chloro-6-fluorophenyl)methanamine (50% yield) .

- Spectroscopy : IR peaks at 1685 cm⁻¹ (C=O stretch) and ESI-MS m/z 345.1 [M+H]⁺ .

Analogues with Additional Functional Groups

1-(4-Ethoxyphenyl)-5-Formyl-1H-1,2,3-Triazole-4-Carboxylic Acid

1-(2-Aminophenyl)-1H-1,2,3-Triazole-4-Carboxylic Acid

- Structure: Features an ortho-aminophenyl group, enabling hydrogen bonding and metal coordination.

- Bioactivity : Broad-spectrum antibiotic activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., V. cholerae) pathogens .

- Crystallography : Adopts a kink-like conformation with perpendicular phenyl and triazole rings .

Derivatives with Modified Carboxylic Acid Groups

Methyl 1-(2,6-Difluorobenzyl)-1H-1,2,3-Triazole-4-Carboxylate

1-[(3′-(Benzo-1,4-Dioxan-6-yl)-2′-Methyl-[1,1′-Biphenyl]-4-yl)Methyl]-1H-1,2,3-Triazole-4-Carboxylic Acid

Comparative Data Table

Key Research Findings and Implications

Substituent Effects : Fluorine position on the benzyl group significantly impacts bioactivity and physicochemical properties. For example, 2,6-difluorobenzyl derivatives enhance antimicrobial activity , while 3-fluorobenzyl may optimize metabolic stability.

Tautomerism : 5-Formyl derivatives exhibit unique ring-chain tautomerism, which could influence reactivity and binding in drug design .

Synthetic Flexibility : Carboxylic acid derivatives serve as intermediates for amides (e.g., rufinamide precursors) and esters, enabling diversification for structure-activity relationship studies .

Biologische Aktivität

1-(3-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1260912-27-3) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

- Molecular Formula : C₁₀H₈FN₃O₂

- Molecular Weight : 221.19 g/mol

- CAS Number : 1260912-27-3

- Structure : The compound features a triazole ring and a carboxylic acid functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of triazole derivatives, several compounds were assessed against leukemia cell lines such as K-562 and HL-60. The results indicated that certain derivatives exhibited comparable potency to established chemotherapeutics like doxorubicin. Specifically, compounds were noted to induce apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .

| Cell Line | Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| K-562 | This compound | TBD | Induces apoptosis via DNA damage |

| HL-60 | Similar derivatives | TBD | Mitochondrial membrane potential disruption |

Anti-inflammatory Activity

Triazole derivatives have also been investigated for their anti-inflammatory properties. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.

Research Findings

A comparative analysis revealed that certain triazole derivatives inhibited COX-1 and COX-2 enzymes effectively, leading to decreased production of pro-inflammatory mediators like prostaglandin E2 (PGE2). The IC50 values for selected compounds ranged from 19.45 μM to 42.1 μM, indicating moderate to high inhibitory activity .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The inhibition of COX enzymes leads to reduced inflammatory responses.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and oxidative stress.

Q & A

What are the optimal synthetic routes for 1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction conditions be optimized?

Basic Research Question

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A validated method involves reacting 3-fluorobenzyl azide with methyl propiolate under ambient conditions, followed by hydrolysis of the methyl ester to the carboxylic acid . Key parameters include:

- Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate).

- Solvent : THF or DMF for solubility of intermediates.

- Temperature : Room temperature (20–25°C) to avoid side reactions.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.

How can structural confirmation and crystallographic analysis be performed for this compound?

Basic Research Question

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous triazole-carboxylates (e.g., methyl 1-(2,6-difluorobenzyl)-1H-triazole-4-carboxylate) crystallize in monoclinic systems (space group P2₁/c) with bond lengths and angles consistent with triazole ring geometry . Complementary techniques:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., 3-fluorobenzyl protons at δ 5.45–5.55 ppm).

- FTIR : Carboxylic acid C=O stretch at ~1700 cm⁻¹.

What methodologies address discrepancies in reported solubility and stability data for fluorinated triazole-carboxylic acids?

Advanced Research Question

Contradictions arise from solvent polarity and pH variations. A systematic approach includes:

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) at 25°C .

- Stability Studies : Accelerated degradation testing (40°C/75% RH) with HPLC monitoring (C18 column, 0.1% TFA in acetonitrile/water) .

- Thermal Analysis : Differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

How does the 3-fluorobenzyl group influence bioactivity compared to other substituents?

Advanced Research Question

Structure-activity relationship (SAR) studies show fluorinated benzyl groups enhance lipophilicity (log P ~2.5) and membrane permeability. For example:

- Antimicrobial Activity : Fluorine at the meta position increases electronegativity, improving binding to bacterial enoyl-ACP reductase .

- Kinase Inhibition : The 3-fluorobenzyl moiety in triazole derivatives shows IC₅₀ values <1 µM against EGFR kinase due to hydrophobic interactions .

Methodology : Compare IC₅₀ values of analogs (e.g., 4-fluoro, 2,6-difluoro) via enzymatic assays .

What experimental strategies resolve mechanistic ambiguities in triazole-mediated drug interactions?

Advanced Research Question

Conflicting reports on off-target effects require:

- Molecular Docking : AutoDock Vina to model interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG) to serum albumin .

- Mutagenesis Studies : Replace key residues (e.g., Tyr308 in CYP3A4) to identify binding hotspots .

How can researchers mitigate hydrolysis of the triazole ring during long-term storage?

Advanced Research Question

Degradation under humid conditions is minimized by:

- Lyophilization : Store as a lyophilized powder at −20°C in argon-filled vials .

- Stabilizers : Add 1% (w/v) trehalose to prevent hydrolytic cleavage .

- Analytical Validation : Periodic LC-MS analysis (ESI+ mode) to detect hydrolyzed byproducts (e.g., open-chain amides) .

What computational tools predict the pharmacokinetic profile of this compound?

Advanced Research Question

Use in silico platforms:

- ADMET Prediction : SwissADME for bioavailability radar (e.g., GI absorption: High; BBB permeability: Low) .

- Metabolite Identification : GLORYx to simulate phase I/II metabolism (e.g., hydroxylation at C4 of triazole) .

- Toxicity Screening : ProTox-II for hepatotoxicity risk assessment (LD₅₀ ~300 mg/kg in rodents) .

What are the safety protocols for handling fluorinated triazole derivatives?

Basic Research Question

Follow GHS guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.